![molecular formula C11H8OS2 B428746 6,11-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),4,12-tetraen-2-one](/img/structure/B428746.png)
6,11-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),4,12-tetraen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one is an organic compound with the molecular formula C11H8OS2 It is known for its unique structure, which includes a cyclohepta ring fused with two thiophene rings
Méthodes De Préparation
The synthesis of 8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one can be achieved through several methods. One common approach involves the reaction of dibromo derivatives of benzo[4,5]cyclohepta[1,2-b]thiophene with ketones . The reaction typically occurs in the presence of suitable solvents and under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one has several scientific research applications:
Organic Electronics: It is used in the development of organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs) due to its semiconducting properties.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various drug molecules, contributing to medicinal chemistry research.
Mécanisme D'action
The mechanism of action of 8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one can be compared with similar compounds such as:
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one: This compound shares a similar core structure but differs in the position and number of substituents.
9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-one: This derivative includes bromine atoms, which can significantly alter its reactivity and applications.
The uniqueness of 8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one lies in its specific ring fusion and the presence of sulfur atoms, which contribute to its distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H8OS2 |
|---|---|
Poids moléculaire |
220.3g/mol |
Nom IUPAC |
6,11-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),4,12-tetraen-2-one |
InChI |
InChI=1S/C11H8OS2/c12-11-7-3-5-13-9(7)1-2-10-8(11)4-6-14-10/h3-6H,1-2H2 |
Clé InChI |
HGEDEDNXSSODPN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CS2)C(=O)C3=C1SC=C3 |
SMILES canonique |
C1CC2=C(C=CS2)C(=O)C3=C1SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


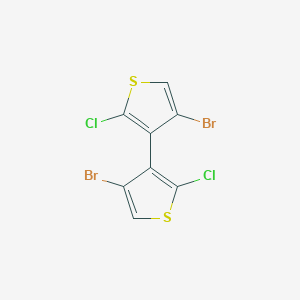
![4,4'-Bis[3-chlorothiophene]](/img/structure/B428667.png)
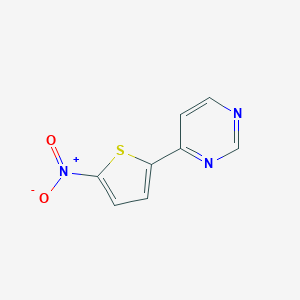
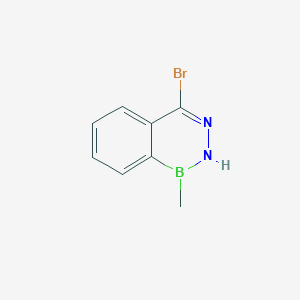
![4,6-dimethyl-1H,3H-thieno[3,4-c]thiophene 2-oxide](/img/structure/B428673.png)
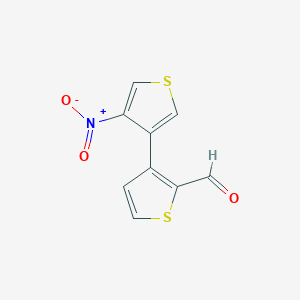
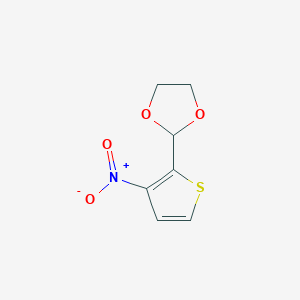
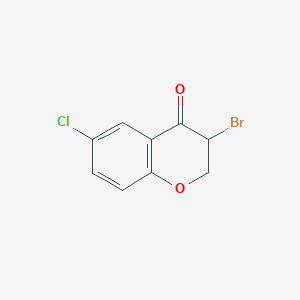
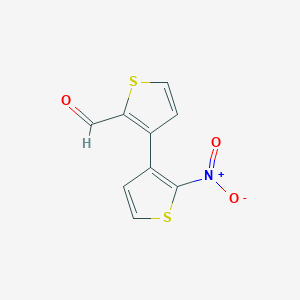
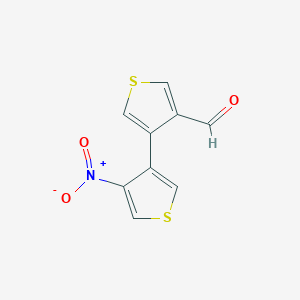
![3,5-Dimethylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428680.png)



